molecular formula C8H13ClO3S B2513899 {6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride CAS No. 2091952-85-9

{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride

Cat. No.: B2513899
CAS No.: 2091952-85-9
M. Wt: 224.7
InChI Key: WHXGJRGHWKAILA-UHFFFAOYSA-N
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Biological Activity

{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride is a compound of interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound this compound features a spirocyclic structure, which is known for imparting rigidity and specificity in molecular interactions. The presence of the methanesulfonyl chloride group enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.

Structural Formula

C7H11ClO2S\text{C}_7\text{H}_{11}\text{ClO}_2\text{S}

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic agent. This property allows it to interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to various biochemical effects.

  • Electrophilic Reactivity : The methanesulfonyl chloride moiety can form covalent bonds with nucleophiles, potentially modifying protein function or inducing conformational changes.
  • Radical Formation : Studies indicate that the one-electron reduction of methanesulfonyl chloride can generate sulfonyl radicals, which may participate in radical-mediated reactions, affecting lipid metabolism and signaling pathways .

Biological Targets and Effects

Research has identified several biological targets for this compound:

Biological Target Effect Reference
Proteins (via covalent modification)Potential inhibition or activation of enzyme activity
Lipid membranes (via radical formation)Induction of lipid peroxidation
Cellular signaling pathwaysModulation of signal transduction through protein interactions

Case Studies

  • Protein Interaction Studies : In a study utilizing mass spectrometry, this compound was shown to interact with specific protein targets, leading to alterations in their functional states. This interaction was characterized by quantitative displacement assays, confirming its potential as a probe for studying protein dynamics .
  • Lipid Peroxidation : Another investigation demonstrated that sulfonyl radicals generated from the compound could catalyze the cis-trans isomerization of unsaturated fatty acids, suggesting implications for metabolic processes involving lipid signaling .

Therapeutic Implications

The unique reactivity profile of this compound suggests potential applications in drug development:

  • Anticancer Agents : Given its ability to modify proteins involved in cell cycle regulation, there is potential for developing anticancer therapeutics targeting specific oncogenic pathways.
  • Neurological Disorders : Modulation of neurotransmitter receptors through covalent modification may provide insights into treating conditions like depression and anxiety .

Properties

IUPAC Name

6-oxaspiro[3.4]octan-7-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c9-13(10,11)5-7-4-8(6-12-7)2-1-3-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXGJRGHWKAILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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